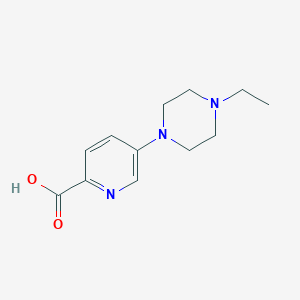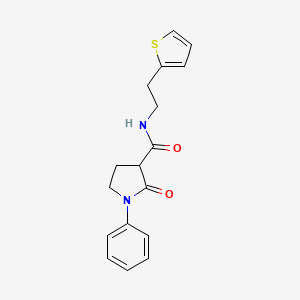![molecular formula C13H17ClN2 B13876735 2-(2-Chlorophenyl)-2,7-diazaspiro[4.4]nonane CAS No. 1202179-31-4](/img/structure/B13876735.png)
2-(2-Chlorophenyl)-2,7-diazaspiro[4.4]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorophenyl)-2,7-diazaspiro[44]nonane is a spirocyclic compound characterized by a unique structure that includes a diazaspiro core and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-2,7-diazaspiro[4.4]nonane typically involves the formation of the spirocyclic core through cyclization reactions. One common method involves the reaction of a chlorophenyl-substituted amine with a suitable cyclic ketone under acidic or basic conditions to form the spirocyclic structure. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent production of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-2,7-diazaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2-Chlorophenyl)-2,7-diazaspiro[4.4]nonane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its anticonvulsant and antimicrobial properties.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-2,7-diazaspiro[4.4]nonane involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to neuronal receptors or enzymes, modulating their activity. The compound’s spirocyclic structure allows it to fit into unique binding sites, influencing biological pathways such as neurotransmission or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Known for its antimicrobial activity.
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Evaluated for anticonvulsant properties.
Uniqueness
2-(2-Chlorophenyl)-2,7-diazaspiro[4.4]nonane is unique due to its specific spirocyclic structure combined with a chlorophenyl group, which imparts distinct chemical reactivity and biological activity. This combination is not commonly found in other spirocyclic compounds, making it a valuable molecule for targeted research and applications .
Properties
CAS No. |
1202179-31-4 |
|---|---|
Molecular Formula |
C13H17ClN2 |
Molecular Weight |
236.74 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-2,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C13H17ClN2/c14-11-3-1-2-4-12(11)16-8-6-13(10-16)5-7-15-9-13/h1-4,15H,5-10H2 |
InChI Key |
XFGGWQFGZJYQBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12CCN(C2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


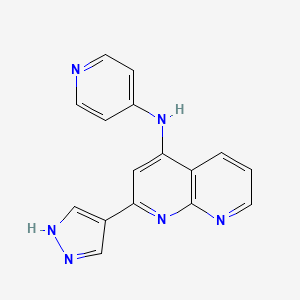
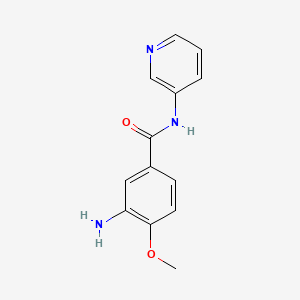
![Benzonitrile, 4-[(cyclopropylmethyl)propylamino]-2-nitro-](/img/structure/B13876664.png)
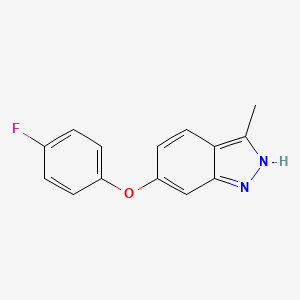

![6-chloro-N-(pyridin-3-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13876673.png)
![4-[4-(Azepan-1-yl)quinazolin-7-yl]morpholine](/img/structure/B13876680.png)
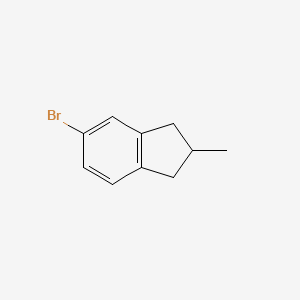
![[3-[(3,4-Dimethylphenyl)methoxy]phenyl]methanol](/img/structure/B13876691.png)
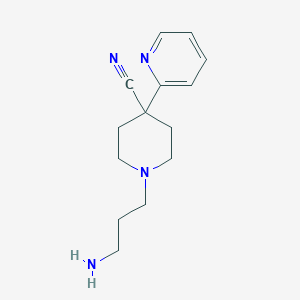
![tert-butyl N-[1-(cyclobutylamino)propan-2-yl]carbamate](/img/structure/B13876704.png)
